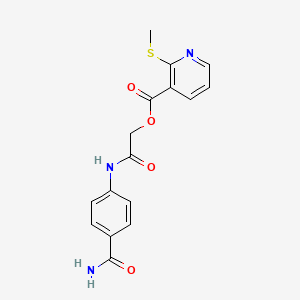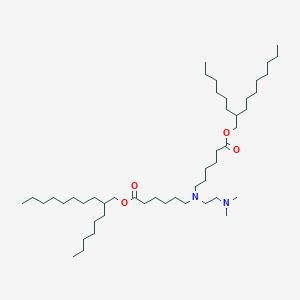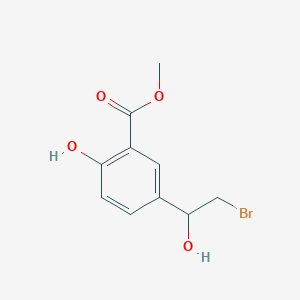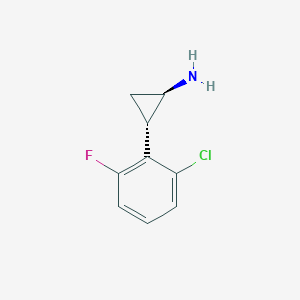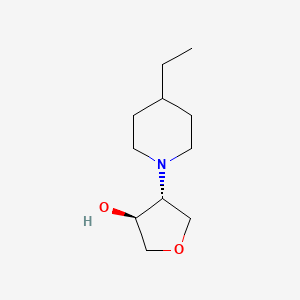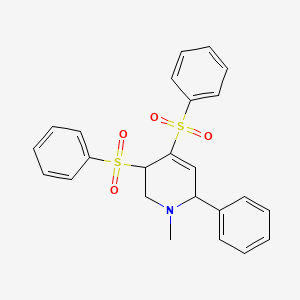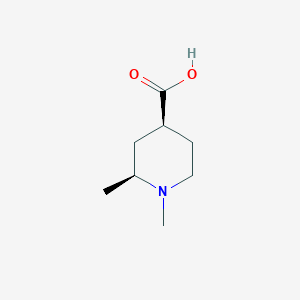
(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of two chiral centers in the molecule makes it an interesting subject for studies related to stereochemistry and chiral separation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis from chiral precursors, such as amino acids or carbohydrates. The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve high yields and enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from racemic mixtures, ensuring high purity and yield .
化学反应分析
Types of Reactions: (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
科学研究应用
(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound is used in the pharmaceutical industry for the development of new drugs and diagnostic agents .
作用机制
The mechanism of action of (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
相似化合物的比较
Similar Compounds: Similar compounds to (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid include other chiral piperidine derivatives, such as pipecolic acid and its analogs. These compounds share structural similarities but differ in their stereochemistry and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying stereochemical effects and developing chiral drugs and catalysts .
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2S,4S)-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |
InChI 键 |
KNRGPNUMYGQKOA-BQBZGAKWSA-N |
手性 SMILES |
C[C@H]1C[C@H](CCN1C)C(=O)O |
规范 SMILES |
CC1CC(CCN1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
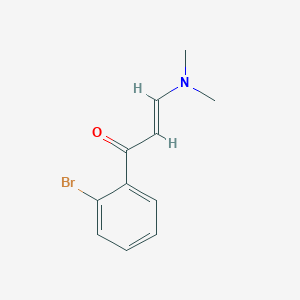
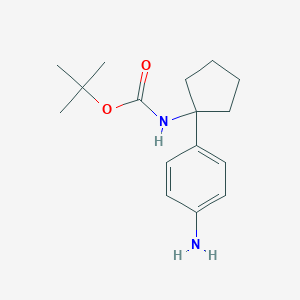
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
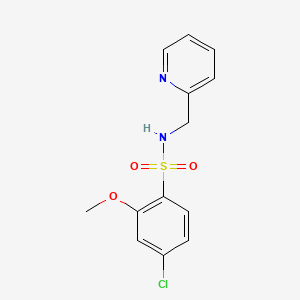
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)

